ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate
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Overview
Description
Ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate is a heterocyclic compound that combines the structural features of pyridine, benzothiazole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl 2-chloro-4-pyridinecarboxylate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-pyridin-2-yl-1,3-benzothiazole-5-carboxylate
- Ethyl 2-pyridin-3-yl-1,3-benzothiazole-5-carboxylate
- Ethyl 2-pyridin-5-yl-1,3-benzothiazole-5-carboxylate
Uniqueness
Ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and applications compared to its isomers.
Properties
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-2-19-15(18)11-3-4-13-12(9-11)17-14(20-13)10-5-7-16-8-6-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHYERDKLPLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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